Cas no 1391469-75-2 ((R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride)

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride
- (1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
- (1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl
- D83645
- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Benzenemethanamine, alpha,3-bis(trifluoromethyl)-, hydrochloride (1:1), (alphaR)-
- 1391469-75-2
- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride
- MFCD12757350
- BS-15017
- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- AKOS030526031
- CS-0156950
-
- MDL: MFCD12757350
- インチ: 1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1
- InChIKey: XFJJZYCPEXYDHF-OGFXRTJISA-N
- ほほえんだ: Cl.FC([C@@H](C1C=CC=C(C(F)(F)F)C=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 279.0249459g/mol
- どういたいしつりょう: 279.0249459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A355006-250mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 95% | 250mg |
$789.0 | 2024-05-29 | |
eNovation Chemicals LLC | K13882-1g |
(1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl |
1391469-75-2 | 95% | 1g |
$395 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO367-200mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 95% | 200mg |
7233.0CNY | 2021-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28115-250mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 95% | 250mg |
¥5757.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28115-100mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 95% | 100mg |
¥3033.0 | 2024-07-18 | |
ChemScence | CS-0156950-100mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 100mg |
$556.0 | 2022-04-02 | ||
ChemScence | CS-0156950-250mg |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 250mg |
$1056.0 | 2022-04-02 | ||
ChemScence | CS-0156950-1g |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1391469-75-2 | 1g |
$2650.0 | 2022-04-02 | ||
Bestfluorodrug | YFF00321-1-5.0g |
(R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |
1391469-75-2 | 97% | 5.0g |
¥21300 | 2023-01-04 | |
A2B Chem LLC | AA59933-100mg |
(1R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine |
1391469-75-2 | 95% | 100mg |
$333.00 | 2024-04-20 |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochlorideに関する追加情報
Introduction to (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS No. 1391469-75-2)
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1391469-75-2, is a chiral amine derivative featuring a trifluoromethyl group and a phenyl ring, which contribute to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride incorporates several key functional groups that are of interest in drug design. The presence of a trifluoromethyl group (CF₃) on the phenyl ring influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Additionally, the amine group (NH₂) can participate in hydrogen bonding interactions, which are crucial for the development of drugs that require precise molecular recognition.
In recent years, there has been growing interest in the use of chiral compounds in pharmaceutical development. The (R)-configuration of this compound specifically refers to its stereochemical arrangement, which can significantly impact its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemistry, making the selection of the correct enantiomer essential for therapeutic efficacy and safety. Research has demonstrated that enantiopure compounds can lead to improved drug performance by minimizing unwanted side effects associated with racemic mixtures.
The hydrochloride salt form of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride offers several advantages in pharmaceutical applications. The chloride ion enhances the compound's solubility in aqueous solutions, facilitating its use in formulations such as oral tablets and injectable solutions. Furthermore, the salt form provides better thermal stability and shelf-life compared to the free base form, ensuring consistent quality and performance in storage and transportation.
Current research in medicinal chemistry has highlighted the importance of fluorinated compounds in drug development. Fluorine atoms can modulate various properties of molecules, including metabolic stability, lipophilicity, and binding affinity. The incorporation of a trifluoromethyl group into pharmaceutical candidates has been shown to improve their pharmacokinetic profiles and increase their bioavailability. For instance, fluorinated amine derivatives have demonstrated enhanced binding interactions with enzymes and receptors, leading to more effective therapeutic outcomes.
The synthesis of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods not only enhance the yield but also minimize the formation of by-products that could complicate downstream processing.
In clinical trials and preclinical studies, (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride has shown promise as a building block for novel therapeutic agents. Its unique structural features make it a versatile intermediate for synthesizing small molecules targeting various diseases. Researchers have explored its potential in developing treatments for neurological disorders, inflammatory conditions, and infectious diseases. The compound's ability to interact with biological targets through multiple mechanisms suggests broad therapeutic applications.
The development of new drugs relies heavily on innovative synthetic chemistry and structural biology approaches. Computational modeling and high-throughput screening techniques have accelerated the discovery process by enabling rapid assessment of molecular interactions. These tools have been instrumental in optimizing the structure-activity relationships (SAR) of compounds like (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, leading to more efficient drug design pipelines.
The safety and efficacy of pharmaceutical compounds are paramount considerations throughout their development lifecycle. Rigorous toxicological studies are conducted to evaluate potential adverse effects before human clinical trials begin. The unique properties of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, including its solubility profile and metabolic stability under different conditions، provide valuable insights into its potential behavior within biological systems.
The future prospects for this compound are promising as ongoing research continues to uncover new applications in drug discovery。 Collaborative efforts between academic institutions, pharmaceutical companies, и biotechnology firms will further refine synthetic strategies và expand clinical investigations。 The integration of artificial intelligence và machine learning technologies is also expected to enhance our understanding của molecular interactions и accelerate the development của novel therapeutics based on this scaffold。
1391469-75-2 ((R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride) 関連製品
- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)
- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
